3'-Azetidinomethyl-3,4-dimethylbenzophenone
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Overview
Description
3’-Azetidinomethyl-3,4-dimethylbenzophenone is a chemical compound with the molecular formula C19H21NO and a molecular weight of 279.38 g/mol It is known for its unique structure, which includes an azetidine ring attached to a benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azetidinomethyl-3,4-dimethylbenzophenone typically involves the reaction of 3,4-dimethylbenzophenone with azetidine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-40°C).
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
In an industrial setting, the production of 3’-Azetidinomethyl-3,4-dimethylbenzophenone may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3’-Azetidinomethyl-3,4-dimethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
3’-Azetidinomethyl-3,4-dimethylbenzophenone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Azetidinomethyl-3,4-dimethylbenzophenone involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to modulation of biological pathways. The benzophenone core can also participate in photochemical reactions, making it useful in photodynamic therapy.
Comparison with Similar Compounds
Similar Compounds
3’-Aminomethyl-3,4-dimethylbenzophenone: Similar structure but with an amino group instead of an azetidine ring.
3’-Hydroxymethyl-3,4-dimethylbenzophenone: Contains a hydroxyl group instead of an azetidine ring.
3’-Methoxymethyl-3,4-dimethylbenzophenone: Features a methoxy group in place of the azetidine ring.
Uniqueness
3’-Azetidinomethyl-3,4-dimethylbenzophenone is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets and offers potential for diverse applications in research and industry.
Properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(3,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-14-7-8-18(11-15(14)2)19(21)17-6-3-5-16(12-17)13-20-9-4-10-20/h3,5-8,11-12H,4,9-10,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INEZATBOKSMSEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643260 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-77-2 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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